molecular formula C19H20FN3O2 B2354689 6-Cyclopropyl-2-[1-(3-fluorobenzoyl)piperidin-4-yl]pyridazin-3-one CAS No. 2309571-24-0

6-Cyclopropyl-2-[1-(3-fluorobenzoyl)piperidin-4-yl]pyridazin-3-one

Cat. No.: B2354689
CAS No.: 2309571-24-0
M. Wt: 341.386
InChI Key: YQCOHROZIUXBRE-UHFFFAOYSA-N
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Description

6-Cyclopropyl-2-[1-(3-fluorobenzoyl)piperidin-4-yl]pyridazin-3-one is a heterocyclic compound that contains a pyridazinone core. This compound is of significant interest due to its potential pharmacological properties and applications in medicinal chemistry. The presence of the cyclopropyl group and the fluorobenzoyl moiety contributes to its unique chemical behavior and biological activity.

Preparation Methods

The synthesis of 6-Cyclopropyl-2-[1-(3-fluorobenzoyl)piperidin-4-yl]pyridazin-3-one can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions. The preparation of the compound may involve the coupling of a cyclopropyl-substituted pyridazinone with a fluorobenzoyl-substituted piperidine derivative.

Chemical Reactions Analysis

6-Cyclopropyl-2-[1-(3-fluorobenzoyl)piperidin-4-yl]pyridazin-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the fluorobenzoyl and piperidine moieties, using common reagents such as halogens and nucleophiles.

    Coupling Reactions: As mentioned earlier, Suzuki–Miyaura coupling is a key reaction for the synthesis of this compound.

Scientific Research Applications

6-Cyclopropyl-2-[1-(3-fluorobenzoyl)piperidin-4-yl]pyridazin-3-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-Cyclopropyl-2-[1-(3-fluorobenzoyl)piperidin-4-yl]pyridazin-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and application.

Comparison with Similar Compounds

6-Cyclopropyl-2-[1-(3-fluorobenzoyl)piperidin-4-yl]pyridazin-3-one can be compared with other pyridazinone derivatives, such as:

These compounds share the pyridazinone core but differ in their substituents and specific biological activities, highlighting the versatility and potential of the pyridazinone scaffold in medicinal chemistry.

Properties

IUPAC Name

6-cyclopropyl-2-[1-(3-fluorobenzoyl)piperidin-4-yl]pyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN3O2/c20-15-3-1-2-14(12-15)19(25)22-10-8-16(9-11-22)23-18(24)7-6-17(21-23)13-4-5-13/h1-3,6-7,12-13,16H,4-5,8-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQCOHROZIUXBRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN(C(=O)C=C2)C3CCN(CC3)C(=O)C4=CC(=CC=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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